3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione
Description
3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione is a spirocyclic compound featuring a fused thiazolidine-indoline core with a 4-ethoxyphenyl substituent. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring introduces steric and electronic effects that influence its physicochemical and pharmacological properties. Spiro-thiazolidines are of interest due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-13-9-7-12(8-10-13)20-16(21)11-24-18(20)14-5-3-4-6-15(14)19-17(18)22/h3-10H,2,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJSLCGBPXERQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione typically involves multi-component reactions. One common method includes the reaction of isatin derivatives with thiosemicarbazide and ethyl 4-bromobenzoate under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is then heated to promote the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted derivatives at the ethoxyphenyl group.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thiazolidinones, including 3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione, exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various thiazolidinone derivatives against glioblastoma multiforme cells. These compounds demonstrated a reduction in cell viability, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that thiazolidine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Thiazolidinone derivatives are recognized for their anti-inflammatory properties. They modulate inflammatory pathways and reduce cytokine production in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reaction with Isothiocyanates : The compound can be synthesized through the reaction of 4-ethoxyphenyl isothiocyanate with indoline derivatives under basic conditions. This approach allows for the formation of the spiro structure in moderate to high yields.
- One-Pot Synthesis : Recent advancements have introduced one-pot methodologies that simplify the synthesis process while maintaining high yields and purity. These methods often utilize environmentally friendly solvents and catalysts .
Case Study 1: Antitumor Activity Evaluation
A comprehensive study assessed the antitumor activity of various thiazolidinone derivatives against glioblastoma cells. Among them, a specific derivative exhibited IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the importance of structure-activity relationships in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of several thiazolidinone compounds was evaluated against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones for certain derivatives, indicating their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects
- 3-(4-Ethoxyphenyl) derivative : The ethoxy group is electron-donating and bulkier than methoxy (–OCH₃) or chloro (–Cl) substituents. This may enhance solubility in organic solvents and modulate electronic interactions in biological targets.
- IR data for 3e show a carbonyl stretch at 1689 cm⁻¹ and C–S vibration at 756 cm⁻¹ .
Physicochemical Properties
Note: Data gaps for the target compound and some analogs highlight the need for further characterization.
Biological Activity
3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, which combines thiazolidine and indoline rings, contributes to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 340.4 g/mol
- CAS Number : 155425-87-9
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its potential as an anticancer agent and its ability to modulate inflammatory responses. The compound exhibits interactions with various molecular targets that are critical in cancer progression and inflammatory pathways.
Research indicates that this compound may inhibit key enzymes involved in tumorigenesis and inflammation. It interacts with specific proteins that regulate cellular pathways, potentially enhancing the function of tumor suppressor proteins by stabilizing them against degradation. This modulation of biological pathways underscores its therapeutic potential in treating conditions such as cancer and chronic inflammation .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have highlighted the anticancer properties of this compound through various experimental approaches:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits the growth of cancer cell lines by inducing apoptosis (programmed cell death). It was found to downregulate key survival pathways in these cells.
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses.
- Protein Interaction Studies : The compound has been shown to bind selectively to proteins involved in cell signaling pathways related to cancer progression. This interaction enhances the stability and activity of tumor suppressor proteins while inhibiting oncogenic factors.
Q & A
Q. How are reaction intermediates characterized in spirocyclization mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
